molecular formula C16H15BrN4O B10911782 N-(4-bromo-3-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-bromo-3-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911782
M. Wt: 359.22 g/mol
InChI Key: UYPSICUGWKXLQX-UHFFFAOYSA-N
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Description

N~4~-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a brominated phenyl group and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves a multi-step process. One common method is the Suzuki reaction, which utilizes aryl boronic acids and a palladium catalyst to produce arylated analogs of the compound . The reaction conditions often include moderate to good yields (60-85%) and involve the use of several aryl boronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki reaction remains a viable method for large-scale synthesis due to its efficiency and relatively high yields .

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-BROMO-3-METHYLPHENYL)-1,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The brominated phenyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include aryl boronic acids, palladium catalysts, and various solvents such as acetonitrile .

Major Products

The major products formed from these reactions are typically arylated analogs of the compound, which can exhibit different biological activities .

Mechanism of Action

Properties

Molecular Formula

C16H15BrN4O

Molecular Weight

359.22 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H15BrN4O/c1-9-6-11(4-5-14(9)17)20-16(22)12-7-10(2)19-15-13(12)8-18-21(15)3/h4-8H,1-3H3,(H,20,22)

InChI Key

UYPSICUGWKXLQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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